molecular formula C9H7F3O B13624893 2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone

2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone

Cat. No.: B13624893
M. Wt: 188.15 g/mol
InChI Key: LASFARRRZWDYTP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone is an organic compound characterized by the presence of fluorine atoms and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the reaction of 3-fluoro-2-methylbenzaldehyde with difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-phenyl-ethanone: Lacks the additional fluorine and methyl groups, resulting in different chemical properties.

    3-Fluoro-2-methylbenzaldehyde: A precursor in the synthesis of 2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone.

    2,2-Difluoro-1-(4-fluoro-2-methyl-phenyl)-ethanone: Similar structure but with a different position of the fluorine atom on the phenyl ring.

Uniqueness

This compound is unique due to the specific arrangement of fluorine and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

2,2-difluoro-1-(3-fluoro-2-methylphenyl)ethanone

InChI

InChI=1S/C9H7F3O/c1-5-6(8(13)9(11)12)3-2-4-7(5)10/h2-4,9H,1H3

InChI Key

LASFARRRZWDYTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)C(F)F

Origin of Product

United States

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